molecular formula C12H17NO4S B2715720 Methyl 4-(butane-1-sulfonamido)benzoate CAS No. 892878-71-6

Methyl 4-(butane-1-sulfonamido)benzoate

Cat. No.: B2715720
CAS No.: 892878-71-6
M. Wt: 271.33
InChI Key: JPOBDMZEQJKVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(butane-1-sulfonamido)benzoate is an organic compound with the molecular formula C12H17NO4S. It is a benzoate ester derivative, where the benzoate group is substituted with a butane-1-sulfonamido group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(butane-1-sulfonamido)benzoate typically involves the reaction of 4-aminobenzoic acid with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate, 4-(butane-1-sulfonamido)benzoic acid, is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purity of the final product is typically ensured through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(butane-1-sulfonamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonamido group can be oxidized to form sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Methyl 4-(butane-1-sulfonamido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-(butane-1-sulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(butylsulfonylamino)benzoate
  • Methyl 4-[(butylsulfonyl)amino]benzoate

Uniqueness

Methyl 4-(butane-1-sulfonamido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butane-1-sulfonamido group enhances its solubility and reactivity compared to other similar compounds.

Properties

IUPAC Name

methyl 4-(butylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-3-4-9-18(15,16)13-11-7-5-10(6-8-11)12(14)17-2/h5-8,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOBDMZEQJKVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(butane-1-sulfonamido)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(butane-1-sulfonamido)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(butane-1-sulfonamido)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(butane-1-sulfonamido)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(butane-1-sulfonamido)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(butane-1-sulfonamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.